Chlovalicin

Description

This compound has been reported in Sporothrix with data available.

isolated from Sporothrix; structure in first source

Structure

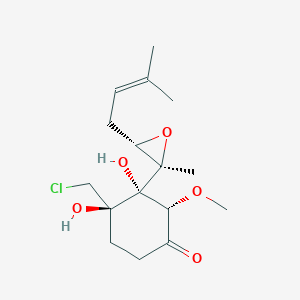

3D Structure

Properties

Molecular Formula |

C16H25ClO5 |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

(2S,3R,4R)-4-(chloromethyl)-3,4-dihydroxy-2-methoxy-3-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one |

InChI |

InChI=1S/C16H25ClO5/c1-10(2)5-6-12-14(3,22-12)16(20)13(21-4)11(18)7-8-15(16,19)9-17/h5,12-13,19-20H,6-9H2,1-4H3/t12-,13+,14+,15-,16-/m0/s1 |

InChI Key |

NZVBMSJIHBRYNA-OTJKEOIZSA-N |

Isomeric SMILES |

CC(=CC[C@H]1[C@](O1)(C)[C@]2([C@@H](C(=O)CC[C@@]2(CCl)O)OC)O)C |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC2(CCl)O)OC)O)C |

Synonyms |

chlovalicin |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Chlovalicin Natural Products

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound and its analogue, this compound B. It details the producing organisms, fermentation and extraction protocols, purification methodologies, and bioactivity profiles. The information is intended to serve as a detailed resource for professionals in natural product chemistry and drug development.

Introduction to this compound

This compound is a chlorinated sesquiterpene natural product belonging to the fumagillin/ovalicin class of compounds.[1][2] These compounds are characterized by a core cyclohexane ring system. The original this compound was first isolated from the fungus Sporothrix sp. FO-4649.[2] A notable analogue, this compound B, was later discovered from the marine-derived basidiomycete Digitatispora marina.[1][3] These compounds have garnered interest due to their cytocidal and antiproliferative activities.[2][4] this compound and its derivatives are structurally similar to ovalicin but are distinguished by a chlorinated methylene and a hydroxy group on the cyclohexane ring, where ovalicin possesses an epoxide ring.[1][4]

Discovery and Bioactivity Screening

The discovery of this compound was the result of screening fungal fermentation extracts for selective growth inhibition against interleukin-6 (IL-6) dependent cells.[2] An active metabolite, later named this compound, was identified in extracts from Sporothrix sp. FO-4649.[2]

Similarly, the discovery of this compound B originated from a bioprospecting program focused on understudied marine microorganisms.[1] Extracts from the cultivation of the marine mushroom Digitatispora marina, isolated from driftwood in Norway, showed cytotoxic activities in initial screenings, which led to a large-scale cultivation for compound isolation.[1][5]

Biological Activities

This compound and its analogues have been evaluated in a range of bioactivity assays, demonstrating cytotoxic and antiproliferative effects. This compound dose-dependently inhibits the growth of IL-6 dependent MH60 cells and shows activity against B16 mouse melanoma cells.[2][4] It has also been noted to inhibit osteoclastogenesis.[1][4] this compound B displayed weak cytotoxic activity against the human melanoma cell line A2058.[1][5] However, it showed no significant activity against the non-malignant human lung fibroblast cell line MRC-5, nor did it exhibit antibacterial, antifungal, or anti-biofilm activities at the concentrations tested.[1]

Data Presentation: Bioactivity

The quantitative bioactivity data for this compound and this compound B are summarized below.

| Compound | Target Cell Line / Assay | Activity (IC₅₀ or % Survival) | Reference |

| This compound | IL-6 dependent MH60 cells | IC₅₀ = 7.5 µM | [2][4] |

| B16 mouse melanoma cells | IC₅₀ = 37 µM | [2][4] | |

| Antimicrobial Activity | No activity at 1000 µg/ml | [2] | |

| This compound B | A2058 human melanoma cells | ~50% survival at 50 µM | [1][5] |

| MRC-5 non-malignant fibroblasts | No activity at 50 µM | [1] | |

| Candida albicans | No activity at 50 µM | [1] | |

| Bacterial Growth (5 strains) | No activity at 100 µM | [1] | |

| S. epidermidis Biofilm Formation | No activity at 50 µM | [1] |

Experimental Protocols: Isolation and Characterization

This section provides detailed methodologies for the cultivation of the producing organism and the subsequent isolation and purification of this compound B from Digitatispora marina.

Fungal Cultivation (Digitatispora marina)

-

Source: The fungus Digitatispora marina was isolated from driftwood (Betula sp.) collected at Vannøya, Norway.[1] The strain was identified morphologically and by ITS and LSU sequencing.[1]

-

Inoculum Preparation: Agar plates with fresh mycelium were used to inoculate a liquid culture. Approximately ¼ to ½ of an agar plate was used per flask.[1]

-

Production Culture: The fungus was cultivated in a liquid malt extract medium with the following composition: 4 g/L malt extract and 40 g/L sea salts in Milli-Q® H₂O.[1]

-

Fermentation Conditions: The cultivation was carried out in 1000 mL culture flasks containing 250 mL of medium. The flasks were incubated for 73–110 days at 13 °C under static (no shaking) conditions.[1] A total culture volume of 30 L was used to obtain sufficient material for isolation.[1]

Extraction and Isolation of this compound B

The workflow for extracting and isolating this compound B is a multi-step process involving solid-phase extraction and chromatography.

Caption: Experimental workflow for the isolation of this compound B.

-

Metabolite Extraction: After cultivation, the secondary metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The cultures were incubated with the resin for 3–5 days.[1]

-

Resin Separation and Elution: The resin and fungal mycelium were separated from the liquid broth by vacuum filtration through cheesecloth. The metabolites were then extracted from the resin using methanol.[1]

-

Drying: The methanol extract was dried under reduced pressure at 40 °C, yielding 25.1 g of crude extract from the 30 L culture.[1]

-

Fractionation: The crude extract was fractionated using reversed-phase flash chromatography on a Biotage SP4™ system with Diaion® HP-20SS resin as the stationary phase.[1]

-

Chromatography Protocol:

-

The extract was dissolved in 90% methanol.

-

A stepwise elution gradient was used with a flow rate of 12 mL/min.

-

The gradient steps were: methanol:water (5:95, 25:75, 50:50, 75:25; 6 min each), followed by 100% methanol (12 min), then methanol:acetone (50:50; 4 min), and finally 100% acetone (10 min).[1]

-

-

Compound Identification: Fractions were analyzed by UHPLC-ESI-HRMS. This compound B was identified in the fraction eluting at 100% methanol due to its distinctive 3:1 isotopic pattern for a monochlorinated compound ([M+Na]⁺ at m/z 341.1132 and 343.1103).[5]

Structure Elucidation

The chemical structure of this compound B was determined using modern spectroscopic techniques.[1][3]

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) established the molecular formula.[1]

-

NMR Spectroscopy: A full suite of 1D and 2D NMR experiments were conducted to elucidate the planar structure and relative stereochemistry. These included ¹H, ¹³C, COSY, HSQC, and HMBC experiments.[1] NMR spectra were acquired in DMSO-d₆ on a 600 MHz spectrometer.[1]

Data Presentation: NMR Spectroscopic Data

The reported ¹H and ¹³C NMR data for this compound B are crucial for its identification and characterization.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 81.7 | - |

| 2 | 43.1 | 2.01, m |

| 3 | 70.3 | 3.28, m |

| 4 | 36.9 | 1.34, m; 1.51, m |

| 5 | 75.3 | - |

| 6 | 45.4 | 2.79, d (5.1) |

| 1' | 133.9 | - |

| 2' | 129.5 | 5.22, d (9.8) |

| 3' | 209.6 | - |

| 4' | 48.3 | 4.83, s |

| 5' | 17.5 | 1.70, s |

| 6' | 20.2 | 0.81, d (6.8) |

| 7' | 19.8 | 0.94, d (6.8) |

| 8' | 60.4 | - |

| 9' | 48.9 | 3.39, d (11.5); 3.48, d (11.5) |

| Data acquired in DMSO-d₆ at 600 MHz.[1] |

Structural Relationships

This compound and this compound B are part of a family of structurally related sesquiterpenoid metabolites that includes the well-known compound ovalicin.

Caption: Structural relationships of this compound-like compounds.

The key structural variations within this family are responsible for their differing biological activity profiles. This compound B differs from this compound by the presence of a hydroxyl group at the C3 position of the cyclohexane ring, whereas this compound possesses a methoxy group at this position.[4] Both chlovalicins are distinct from ovalicin, which features an epoxide ring where the chlovalicins have a chlorinated methylene and a hydroxy moiety at the C1 position.[1]

Conclusion

The discovery of this compound and this compound B highlights the value of screening natural product libraries from diverse fungal sources, including underexplored marine environments.[1] This guide provides the detailed experimental protocols necessary for the isolation of these compounds, along with their spectroscopic and bioactivity data. This information serves as a foundational resource for further research into the synthesis, mechanism of action, and potential therapeutic applications of the this compound class of natural products.

References

- 1. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Chlovalicin-Producing Fungal Strains: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chlovalicin, a chlorinated sesquiterpenoid with notable cytotoxic and cytocidal activities, represents a promising scaffold for novel therapeutic development. This technical guide provides an in-depth overview of the fungal strains known to produce this compound and its analogue, this compound B. It is designed for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the production, biosynthesis, and experimental protocols associated with this class of compounds. This document summarizes quantitative production data, details experimental methodologies for cultivation, extraction, and analysis, and visualizes the putative biosynthetic and regulatory pathways.

Introduction to this compound and its Analogs

This compound is a member of the ovalicin family of sesquiterpenoid metabolites, characterized by a chlorinated methylene group on the cyclohexane ring.[1][2] First isolated from Sporothrix sp. FO-4649, it has demonstrated selective growth inhibition against IL-6 dependent MH60 cells and, to a lesser extent, B16 melanoma cells.[1][2] A closely related analog, this compound B, which differs by the substitution of a hydroxyl group for a methoxy group, was later isolated from the marine basidiomycete Digitatispora marina.[3][4][5] These compounds are part of a broader class of fumagillin/ovalicin-like molecules that have been investigated for a range of bioactivities, including anti-angiogenic properties.[6]

This compound-Producing Fungal Strains

Several fungal strains, primarily from marine or soil environments, have been identified as producers of this compound and its derivatives. The primary strains documented in the literature are:

-

Sporothrix sp. FO-4649 : A soil-derived fungus, this was the first reported source of this compound.[1][2]

-

Digitatispora marina : A marine basidiomycete isolated from driftwood, this fungus is the source of this compound B.[3][4][5]

-

Marine-derived Aspergillus niger : A strain of Aspergillus niger isolated from marine sediments has also been reported to produce this compound.[4]

Quantitative Production Data

The production of this compound and its analogs is generally in the low milligram per liter range, typical for many fungal secondary metabolites. The following table summarizes the available quantitative data.

| Fungal Strain | Compound | Production Yield | Culture Volume | Reference |

| Digitatispora marina | This compound B | 0.6 mg | 30 L | [3][7] |

| Sporothrix sp. FO-4649 | This compound | Data not specified | Not specified | [1][2] |

| Marine Aspergillus niger | This compound | Data not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the extraction, purification, and analysis of the target compounds.

Fungal Cultivation

4.1.1. Culture Medium: Malt Extract Broth (for Digitatispora marina)

A general-purpose growth medium suitable for the cultivation of Digitatispora marina and other filamentous fungi.[8][9]

-

Ingredients per 1 Liter of Distilled Water:

-

Malt Extract: 20 g

-

Sea Salts: 40 g (for marine strains)

-

Agar: 20 g (for solid medium preparation)[1]

-

-

Preparation Protocol:

-

Dissolve the malt extract and sea salts (if applicable) in 1 liter of distilled water.

-

For solid medium, add the agar and heat the solution to boiling while stirring to dissolve the agar completely.[1]

-

Adjust the pH to approximately 5.5-6.5 to enhance fungal growth and inhibit bacterial contamination.[1][8]

-

Dispense the medium into culture flasks (for liquid culture) or petri dishes/slants (for solid culture).

-

Sterilize by autoclaving at 121°C for 15-20 minutes.[10]

-

Allow the medium to cool to room temperature before inoculation.

-

4.1.2. Inoculation and Fermentation (for Digitatispora marina)

-

Inoculum Preparation: Use fresh mycelium from a Malt Extract Agar (MEA) plate to inoculate the liquid culture. Approximately one-quarter to one-half of a standard petri dish culture is used per flask.[3]

-

Fermentation Conditions:

-

Culture Vessel: 1000 mL culture flasks containing 250 mL of Malt Extract Broth.

-

Temperature: 13°C.

-

Agitation: Static (no shaking).

-

Incubation Time: 73–110 days.[3]

-

Extraction and Purification

This protocol is a general procedure for the isolation of this compound from fungal fermentation broth using resin adsorption followed by chromatographic separation.

4.2.1. Adsorption to Diaion® HP-20 Resin

-

After the fermentation period, add Diaion® HP-20 resin to the culture broth (approximately 5% w/v).[11]

-

Incubate the culture with the resin for 3-5 days under the same fermentation conditions to allow for the adsorption of secondary metabolites.[6]

-

Separate the resin and fungal mycelium from the liquid broth by vacuum filtration through a cheesecloth filter.[6]

4.2.2. Elution and Initial Fractionation

-

Wash the resin with distilled water to remove residual media components.

-

Elute the adsorbed metabolites from the resin using methanol (HPLC grade). This is typically done in two rounds to ensure complete elution.[6]

-

Combine the methanol eluates and evaporate the solvent under reduced pressure at 40°C to yield a crude extract.[6]

-

The crude extract can be fractionated using Reverse-Phase (RP) flash chromatography with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).[4]

4.2.3. HPLC Purification

-

Subject the this compound-containing fractions from the flash chromatography to further purification using High-Performance Liquid Chromatography (HPLC).

-

A typical HPLC protocol for sesquiterpenoid purification involves a C18 reversed-phase column.[12][13]

-

Example HPLC Conditions:

-

Column: Phenomenex C18 reversed-phase column (250 x 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient of methanol and water (with 1% formic acid). For example, a linear gradient from 50% to 70% methanol over 30 minutes.[13]

-

Flow Rate: 0.5 - 1.0 mL/min.[13]

-

Detection: UV detector at a wavelength of 221 nm.[7]

-

Analytical Methods

Quantitative analysis of this compound can be performed using HPLC with UV detection.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the extract or purified sample and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

Biosynthesis of this compound

The biosynthetic pathway for this compound has not been fully elucidated. However, its structural similarity to fumagillin allows for the proposal of a putative pathway based on the well-characterized fumagillin (fma) gene cluster in Aspergillus fumigatus.[14][15]

Putative Biosynthetic Pathway

The biosynthesis is proposed to be a hybrid pathway involving both the terpenoid and polyketide pathways.

-

Sesquiterpene Core Formation: The pathway likely initiates with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, to form the sesquiterpene scaffold, β-trans-bergamotene. This reaction is catalyzed by a terpene cyclase.[14]

-

Oxidative Modifications: The β-trans-bergamotene core undergoes a series of oxidative modifications, including epoxidations and hydroxylations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases to form the fumagillol-like core of this compound.

-

Polyketide Side Chain Synthesis: A highly-reducing polyketide synthase (HR-PKS) synthesizes a decatetraenedioic acid side chain from acetyl-CoA and malonyl-CoA precursors.[14]

-

Esterification: The polyketide side chain is then attached to the hydroxyl group of the sesquiterpenoid core via an ester linkage, a reaction likely catalyzed by an acyltransferase.[14]

-

Chlorination: The final steps would involve the chlorination of the methylene group on the cyclohexane ring, a reaction catalyzed by a halogenase.

Caption: Putative biosynthetic pathway of this compound.

Signaling and Regulation

The regulation of secondary metabolite production in fungi is complex, often involving global regulators that respond to environmental cues and pathway-specific transcription factors. The regulation of the fumagillin gene cluster in A. fumigatus provides a model for understanding the potential regulation of this compound biosynthesis.

Key Regulatory Elements

-

Velvet Complex (VeA/LaeA): The velvet complex is a global regulator of secondary metabolism in many fungi. In A. fumigatus, VeA has been shown to control the expression of the fumagillin gene cluster.[14] LaeA, another component of the velvet complex, is also involved in the regulation of this cluster.[14]

-

Pathway-Specific Transcription Factor (FumR): The fumagillin gene cluster contains a pathway-specific regulatory gene, fumR, which encodes a C6-type transcription factor. Deletion of fumR abolishes fumagillin production, indicating that it is a positive regulator of the cluster.[14]

-

Mating-Type Locus: There is evidence that the mating-type factors (MAT1-1 and MAT1-2) in A. fumigatus can also influence the expression of the fumagillin/pseurotin supercluster, suggesting a link between sexual development and secondary metabolism.[16]

Caption: Proposed regulatory network for this compound biosynthesis.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of this compound from fungal sources.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound and its analogs are intriguing fungal metabolites with potential applications in oncology and other therapeutic areas. This guide provides a foundational understanding of the fungal sources, production, and underlying biology of these compounds. The detailed protocols and visualized pathways are intended to facilitate further research and development in this promising area of natural product science. Further studies are warranted to fully elucidate the biosynthetic pathway, explore the regulatory networks in different producing strains, and optimize fermentation conditions to improve yields for preclinical and clinical development.

References

- 1. Malt Extract Agar | Mycology | University of Adelaide [adelaide.edu.au]

- 2. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. exodocientifica.com.br [exodocientifica.com.br]

- 10. Making culture on the Malt Extract and Agar (MEA) plates - Amandine Fery [class.textile-academy.org]

- 11. Metabolite extractions - ActinoBase [actinobase.org]

- 12. Chemical analysis and anticancer activity of sesterterpenoid from an endophytic fungus Hypomontagnella monticulosa Zg15SU and its host Zingiber griffithii Baker - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The fumagillin gene cluster, an example of hundreds of genes under veA control in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Mating-type factor-specific regulation of the fumagillin/pseurotin secondary metabolite supercluster in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlovalicin B: A Chlorinated Sesquiterpene from the Marine Fungus Digitatispora marina

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite chlovalicin B, isolated from the marine basidiomycete Digitatispora marina. The document details its discovery, chemical structure, isolation protocols, and biological activities, with a focus on presenting quantitative data and experimental methodologies for scientific and drug development applications.

Introduction

Marine fungi are an increasingly important source of novel bioactive compounds.[1] The marine mushroom Digitatispora marina, a member of the Basidiomycota phylum, has been identified as a producer of unique secondary metabolites.[1][2] From liquid cultures of this fungus, a new chlorinated sesquiterpene, this compound B, was isolated.[1][3][4][5][6] This compound is a derivative of this compound, which was originally isolated from the soil-derived fungus Sporothrix sp.[7][8] this compound B represents the first compound to be isolated from the Digitatispora genus and is the first fumagillin/ovalicin-like compound reported from a basidiomycete.[1][3]

Chemical Structure and Physicochemical Properties

This compound B's structure was elucidated using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][3][4][9]

Molecular Formula: C₁₅H₂₃O₅Cl[1]

Structure: this compound B shares a molecular scaffold with this compound and is structurally similar to ovalicin.[1] It possesses a cyclohexane ring with a terpene-derived aliphatic chain. A key feature is a chlorinated methylene and a hydroxy moiety at the C1 position of the cyclohexane ring, which in ovalicin is an epoxide ring.[1] The primary structural difference between this compound B and this compound is the presence of a hydroxyl group at the C3 position in this compound B, whereas this compound has a methoxy group at this position.[1][3]

Physicochemical Properties:

Experimental Protocols

Fungal Cultivation and Isolation of this compound B

The following protocol details the methodology for the cultivation of Digitatispora marina and the subsequent extraction and isolation of this compound B.[1]

Fungal Material: The fungus Digitatispora marina was isolated from driftwood (specifically Betula sp.) collected in Vannøya, Norway.[1][3]

Cultivation:

-

Inoculation: Agar plates with fresh mycelium of D. marina were used to inoculate a liquid malt extract medium.

-

Medium: The liquid medium consisted of 4 g/L malt extract and 40 g/L sea salts in Milli-Q® H₂O.

-

Culture Conditions: The fungus was cultivated in 1000 mL flasks containing 250 mL of medium for 73–110 days at 13 °C without shaking. A total volume of 30 L of culture was used to yield 0.6 mg of this compound B.[1]

Extraction and Isolation:

-

Metabolite Extraction: After cultivation, metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The resin was incubated with the culture for 3–5 days.

-

Resin Elution: The resin and fungal mycelium were separated from the liquid by vacuum filtration. Metabolites were then extracted from the resin using methanol.

-

Drying: The methanol extract was dried under reduced pressure at 40 °C.

-

Fractionation: The dried extract was fractionated using Reverse-Phase flash chromatography with Diaion® HP-20SS resin as the stationary phase. A stepwise elution method was employed with a methanol:water gradient, followed by methanol, a methanol:acetone mix, and finally pure acetone.[1]

Caption: Workflow for the isolation and purification of this compound B.

Bioactivity Testing Protocols

Cytotoxicity Assay: The antiproliferative activity of this compound B was evaluated against the human melanoma cell line A2058 and the non-malignant human lung fibroblast cell line MRC-5.[1] The specific methodology for the cytotoxicity assay is not detailed in the provided search results, but it is stated that the evaluation was performed.

Antibacterial and Antifungal Assays:

-

Antibacterial Activity: this compound B was tested against five bacterial strains at a concentration of 100 µM.[1]

-

Biofilm Inhibition: The ability to inhibit biofilm formation by Staphylococcus epidermidis was assessed at a concentration of 50 µM.[1]

-

Antifungal Activity: Antifungal activity was tested against Candida albicans at a concentration of 100 µM.[1]

Biological Activity and Quantitative Data

This compound B has been evaluated for a range of biological activities, though its effects appear to be modest at the concentrations tested.[1][3][4] The original this compound, however, showed more potent activity against certain cell lines.[1][8]

Table 1: Cytotoxicity Data for this compound B and this compound

| Compound | Cell Line | Organism | Cell Type | Activity |

| This compound B | A2058 | Human | Malignant Melanoma | Weak (~50% cell survival at 50 µM)[1][3][4] |

| MRC-5 | Human | Non-malignant Lung Fibroblast | No activity observed at 50 µM[1] | |

| This compound | MH60 | Mouse | IL-6 dependent | IC₅₀ = 7.5 µM[1][8] |

| B16 | Mouse | Melanoma | IC₅₀ = 37 µM[1][8] |

Other Biological Activities of this compound B:

-

Antibacterial Activity: No activity was observed against five tested bacterial strains at 100 µM.[1][4]

-

Biofilm Inhibition: No inhibition of S. epidermidis biofilm formation was detected at 50 µM.[1][4]

-

Antifungal Activity: No activity was found against Candida albicans at 100 µM.[1]

-

Cytokine Production: No effect on the production of cytokines by the human acute monocytic leukemia cell line THP-1 was observed at 50 µM.[4]

The weak activity of this compound B against the human melanoma cell line A2058, coupled with the previously reported activity of this compound against the mouse melanoma cell line B16, may suggest a common cellular target in melanoma cells for this class of compounds.[1] However, due to the relatively weak effect of this compound B, further investigation against melanoma cell lines was not prioritized by the discovering researchers.[1]

Biosynthesis and Mechanism of Action

The biosynthetic pathway for this compound B in Digitatispora marina has not yet been elucidated. It is hypothesized that the presence of chloride in the marine environment and the artificial sea salts used in the culture medium facilitates the incorporation of chlorine into the molecule's structure.[1]

The precise mechanism of action for the cytotoxic effects of this compound B is currently unknown. Further studies are required to identify its cellular targets and the signaling pathways it may modulate.

Conclusion and Future Directions

This compound B is a novel chlorinated sesquiterpene isolated from the marine fungus Digitatispora marina. Its discovery expands the known chemical diversity of secondary metabolites from marine basidiomycetes. While it has demonstrated weak cytotoxic activity against a human melanoma cell line, its overall biological activity profile at the tested concentrations is limited.

Future research should focus on several key areas:

-

Optimization of Production: Developing cultivation and fermentation strategies to increase the yield of this compound B would facilitate more extensive biological testing.

-

Elucidation of Biosynthetic Pathway: Genomic and transcriptomic studies of D. marina could reveal the gene cluster responsible for this compound B biosynthesis.

-

Mechanism of Action Studies: Investigating the cellular targets of this compound B is crucial to understanding its cytotoxic effects, however weak.

-

Analog Synthesis: The synthesis of structural analogs of this compound B could lead to the development of more potent and selective compounds.

This in-depth guide provides a summary of the current knowledge on this compound B. As a recently discovered natural product, it represents a starting point for further investigation into the chemical and biological potential of metabolites from the largely unexplored genus Digitatispora.

References

- 1. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Munin: Bioprospecting of marine microorganisms for the discovery of antibacterial compounds - Isolation, structure elucidation and bioactivity assessment of marine microbial natural products [munin.uit.no]

- 3. researchgate.net [researchgate.net]

- 4. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Munin: this compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina [munin.uit.no]

- 6. Munin: this compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina [munin.uit.no]

- 7. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. II. Physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Chlovalicin Derived from Sporothrix sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin is a chlorinated sesquiterpenoid natural product first identified from the fungus Sporothrix sp. FO-4649. As a derivative of the well-studied angiogenesis inhibitor ovalicin, this compound has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biological activities, and putative mechanisms of action. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside structured quantitative data and visual representations of its hypothesized signaling and biosynthetic pathways. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of this compound and its analogs as novel therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. Among these, meroterpenoids, compounds of mixed polyketide and terpenoid biosynthetic origin, represent a class with diverse and potent biological activities. This compound, a chlorinated sesquiterpene, was first reported as a metabolite of the fungus Sporothrix sp. FO-4649.[1] Its structure is closely related to ovalicin and fumagillin, two compounds known for their potent anti-angiogenic properties.[2] More recently, a related analog, this compound B, was isolated from the marine-derived basidiomycete Digitatispora marina, highlighting a broader distribution of this chemical class in nature.[3][4][5]

This guide synthesizes the available scientific literature on this compound, focusing on its cytotoxic and anti-osteoclastogenic activities. Given the limited direct research on this compound's mechanism of action and biosynthesis, this document draws upon the extensive knowledge of the structurally analogous compounds, ovalicin and fumagillin, to propose putative pathways and molecular targets.

Chemical Structure

This compound is characterized by a cyclohexane core substituted with a chlorinated methylene group and a terpene-derived side chain, featuring two epoxide rings.[1][2] The key distinction from its parent compound, ovalicin, is the presence of the chlorinated methylene moiety at the C-1 position of the cyclohexane ring, replacing an epoxide group.[2] The structure of this compound B, isolated from Digitatispora marina, differs from this compound by the substitution of a hydroxyl group for a methoxy group at the C-3 position of the cyclohexane ring.[2]

Biological Activity

The primary biological activities reported for this compound and its analog, this compound B, are cytotoxicity against cancer cell lines and inhibition of osteoclastogenesis.[1][3] Notably, at the concentrations tested, this compound did not exhibit significant antimicrobial or antifungal activity.[1][3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound and this compound B.

| Compound | Activity | Cell Line/Assay | IC50 / % Inhibition | Reference |

| This compound | Cytotoxicity | IL-6 dependent MH60 cells | 7.5 µM | [1] |

| This compound | Cytotoxicity | B16 mouse melanoma cells | 37 µM | [3] |

| This compound | Inhibition of Osteoclastogenesis | Not specified | Inhibitory activity observed | [3] |

| This compound B | Cytotoxicity | A2058 human melanoma cell line | ~50% survival at 50 µM | [3][4] |

| This compound B | Antibacterial Activity | Panel of five bacteria | No activity at 100 µM | [3][4] |

| This compound B | Antifungal Activity | Candida albicans | No activity at 50 µM | [3][4] |

| This compound B | Biofilm Inhibition | S. epidermidis | No activity at 50 µM | [3] |

Hypothesized Mechanism of Action

Direct studies on the molecular mechanism of this compound are currently lacking. However, its structural similarity to ovalicin and fumagillin strongly suggests a shared mechanism of action. Ovalicin and fumagillin are known to be potent, irreversible inhibitors of methionine aminopeptidase 2 (MetAP2).[6] MetAP2 is a metalloprotease responsible for the cleavage of the N-terminal methionine from nascent polypeptides, a crucial step in protein maturation.

The proposed mechanism involves the covalent modification of a conserved histidine residue (His-231) in the active site of MetAP2 by the epoxide ring of the inhibitor.[7][6] This irreversible binding leads to the inactivation of the enzyme. The inhibition of MetAP2 disrupts endothelial cell proliferation, thereby exerting a potent anti-angiogenic effect, which is a key contributor to the anti-tumor activity of these compounds. It is highly probable that this compound acts through a similar mechanism, with its epoxide moiety targeting the active site of MetAP2.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known mechanism of ovalicin and fumagillin.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fumagillin, a Mycotoxin of Aspergillus fumigatus: Biosynthesis, Biological Activities, Detection, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fumagillin? [synapse.patsnap.com]

- 5. The Fumagillin Biosynthetic Gene Cluster in Aspergillus fumigatus Encodes a Cryptic Terpene Cyclase Involved in the Formation of β-trans-Bergamotene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

Chlovalicin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin is a chlorinated sesquiterpenoid antibiotic first isolated from the fungus Sporothrix sp. FO-4649.[1] As a derivative of the well-known immunosuppressive agent ovalicin, this compound has garnered interest for its cytocidal activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, detailing the spectroscopic methods and chemical transformations used for its characterization. Due to the limited public accessibility of the primary literature on this compound, this guide also incorporates detailed data from its close structural analog, this compound B, to provide a more complete technical picture.

Chemical Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques. It is identified as a sesquiterpene belonging to the ovalicin class of natural products, characterized by a cyclohexane core and a terpene-derived side chain.

Molecular Formula and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₅O₅Cl | [3] |

| Molecular Weight | 332 g/mol | [3] |

| Producing Organism | Sporothrix sp. FO-4649 | [1] |

Core Structure

The structure of this compound was elucidated primarily through spectroscopic methods.[3] It features a cyclohexane ring substituted with a chlorinated methylene and a hydroxyl group at the C-1 position, which distinguishes it from ovalicin where an epoxide ring is present at this position.[3]

Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is critical for its biological activity. The absolute configuration of its stereocenters has been unequivocally determined.

Absolute Configuration

The absolute configuration of this compound was established as 1S, 2R, 3S, 1'S, 2'R through chemical transformation from ovalicin, a compound with a known absolute configuration.[3]

Spectroscopic Data

NMR Spectroscopic Data for this compound B

| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) |

| 1 | 75.3, C | - |

| 1-OH | - | 5.79, s |

| 2 | 81.7, C | - |

| 2-OH | - | 4.27, s |

| 3 | 73.1, CH | 4.83, d (8.3) |

| 3-OH | - | 4.45, d (8.3) |

| 4 | 209.6, C | - |

| 5a | 34.4, CH₂ | 2.64, td (13.9, 6.9) |

| 5b | 2.45, m | |

| 6a | 31.5, CH₂ | 2.09, ddd (13.4, 6.9, 1.6) |

| 6b | 1.83, q (12.7) | |

| 7a | 51.9, CH₂ | 3.70, d (11.0) |

| 7b | 3.49, d (11.0) | |

| 1' | 60.4, C | - |

| 1'-Me | 15.8, CH₃ | 1.48, s |

| 2' | 55.2, CH | 2.79, t (6.5) |

| 3'a | 26.7, CH₂ | 2.19, dt (14.6, 7.1) |

| 3'b | 2.27, m | |

| 4' | 119.2, CH | 5.21, t (7.4) |

| 5' | 133.9, C | - |

| 6' | 25.5, CH₃ | 1.70, s |

| 7' | 17.8, CH₃ | 1.63, s |

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from the fermentation broth of Sporothrix sp. FO-4649.[1] A general protocol for the isolation of such fungal metabolites involves the following steps:

-

Fermentation: The producing organism is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelia. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the metabolites into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically includes:

-

Silica Gel Column Chromatography: To perform an initial separation based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase column (e.g., C18) is often used for final purification to yield the pure compound.

-

Structure Elucidation Workflow

The determination of this compound's structure follows a standard workflow in natural product chemistry, integrating data from multiple spectroscopic techniques.

Determination of Absolute Configuration via Chemical Transformation

The absolute stereochemistry of this compound was determined by chemically converting ovalicin, a compound of known stereochemistry, into this compound.[3] This process confirms that the stereocenters remain intact or are altered in a predictable manner during the reaction. A plausible synthetic route is the acid-catalyzed opening of the epoxide ring of ovalicin by a chloride nucleophile.

Representative Protocol:

-

Reaction Setup: Ovalicin is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Acid Catalyst: A Lewis acid (e.g., titanium tetrachloride) or a protic acid (e.g., hydrogen chloride gas dissolved in an inert solvent) is added to the solution at a controlled low temperature (e.g., 0 °C or -78 °C) to activate the epoxide.

-

Chloride Source: The chloride anion, from the acid itself or an added salt, acts as a nucleophile, attacking one of the epoxide carbons. The regioselectivity of this attack is crucial for forming the correct isomer.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using chromatographic methods (e.g., HPLC) to yield this compound.

-

Confirmation: The synthetic product is confirmed to be identical to the natural this compound by comparing their spectroscopic data (NMR, MS) and retention times in chromatography.

Conclusion

This compound is a chlorinated sesquiterpene with a well-defined chemical structure and absolute stereochemistry (1S, 2R, 3S, 1'S, 2'R). Its structure was elucidated using standard spectroscopic techniques, and its stereochemistry was confirmed by chemical correlation with ovalicin. The detailed data from its analog, this compound B, provides valuable insight into the spectroscopic characteristics of this class of compounds. This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound and related natural products.

References

Physicochemical Properties of Chlovalicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlovalicin is a novel cytocidal antibiotic produced by the fungus Sporothrix sp. FO-4649. It has demonstrated significant biological activity, including the dose-dependent inhibition of Interleukin-6 (IL-6) dependent MH60 cells and B16 melanoma cells.[1] Structurally, this compound is an ovalicin derivative characterized by a chlorinated methylene moiety at the C-1 position of its cyclohexane ring. This guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogue, this compound B, along with detailed experimental protocols for their determination and an exploration of its potential mechanism of action.

Physicochemical Data

Quantitative data for this compound and its analogue, this compound B, are summarized in the tables below for clear comparison. It is important to note that specific experimental values for the melting point and a detailed solubility profile of the parent this compound are not extensively available in the current body of scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₅O₅Cl | [2] |

| Molecular Weight | 332 g/mol | [2] |

| Appearance | Not explicitly reported | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Stability | Data not available | - |

Table 2: Physicochemical Properties of this compound B

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃O₅Cl | [3] |

| Appearance | Brown powder | [3] |

| UV λmax | 221.60 nm | [3] |

| [M+Na]⁺ (UHPLC-ESI-HRMS) | m/z 341.1132 | [3] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Stability | Data not available | - |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of natural products like this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Protocol: Capillary Method

-

Sample Preparation: A small, completely dry sample of the compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Solubility

Solubility is a crucial property that influences a compound's bioavailability and formulation development.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: The solubility is calculated based on the measured concentration of the compound in the saturated solution and is typically expressed in mg/mL or µg/mL.

Assessment of Stability

Stability testing is essential to determine a compound's shelf-life and appropriate storage conditions.

Protocol: Forced Degradation Study

-

Sample Preparation: Solutions of the compound are prepared in various conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light) environments. A control sample in a neutral solvent is also prepared.

-

Incubation: The samples are incubated at a controlled temperature (e.g., 40°C) for a defined period.

-

Sample Analysis: At specified time points, aliquots are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of any degradation products.

-

Data Evaluation: The percentage of degradation is calculated for each condition to assess the compound's stability profile.

Mechanism of Action and Signaling Pathways

This compound's structural similarity to fumagillin and ovalicin suggests a likely mechanism of action involving the inhibition of methionine aminopeptidase 2 (MetAP2), a key enzyme in angiogenesis.[4][5][6] Furthermore, its potent inhibitory effect on IL-6 dependent cells points to an interaction with the IL-6 signaling pathway.[1][3]

Inhibition of Methionine Aminopeptidase 2 (MetAP2) Pathway

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is essential for the proper function of many proteins involved in cell proliferation and angiogenesis. Fumagillin and ovalicin have been shown to covalently bind to and inhibit MetAP2, thereby suppressing endothelial cell proliferation and angiogenesis.[4][5]

Caption: Proposed mechanism of this compound via MetAP2 inhibition.

Interference with IL-6 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation and cell proliferation. The IL-6 signaling cascade is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and activation of the JAK/STAT pathway. This compound's ability to inhibit IL-6-dependent cell growth suggests it may interfere with one or more components of this pathway.

Caption: Potential points of interference by this compound in the IL-6 signaling pathway.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While initial characterization has provided valuable insights into its chemical nature and biological activity, further research is warranted to fully elucidate its physicochemical properties and confirm its precise mechanism of action. The experimental protocols and pathway diagrams presented in this guide offer a framework for future investigations into this potent natural product.

References

- 1. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. II. Physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina [mdpi.com]

- 4. Methionine aminopeptidase (type 2) is the common target for angiogenesis inhibitors AGM-1470 and ovalicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Fumagillin? [synapse.patsnap.com]

Chlovalicin Biosynthesis in Marine Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlovalicin, a chlorinated sesquiterpenoid isolated from the marine basidiomycete Digitatispora marina, and its analogue this compound B, represent a class of marine fungal natural products with potential bioactivity. While the definitive biosynthetic pathway of this compound remains to be elucidated, its structural similarity to the well-characterized meroterpenoid fumagillin provides a strong foundation for a putative pathway. This technical guide synthesizes the current knowledge on this compound, details the experimentally determined biosynthesis of fumagillin as a model, and proposes a hypothetical biosynthetic route for this compound. Furthermore, it outlines the key experimental protocols that would be necessary to validate this proposed pathway, offering a roadmap for future research in this area.

Introduction to this compound

This compound is a chlorinated sesquiterpene isolated from the marine mushroom Digitatispora marina.[1] A related compound, this compound B, which differs by the substitution of a hydroxyl group for a methoxy group, has also been isolated from the same organism.[1][2] These compounds are classified as fumagillin/ovalicin-like, suggesting a similar biosynthetic origin.[3][4] The marine environment is a rich source of structurally diverse and biologically active secondary metabolites, with marine fungi being significant producers.[5]

The Putative this compound Biosynthetic Pathway

The biosynthetic gene cluster and corresponding pathway for this compound have not yet been experimentally determined. However, based on the elucidated biosynthesis of the structurally analogous meroterpenoid fumagillin from Aspergillus fumigatus, a putative pathway for this compound can be proposed. The biosynthesis of these complex natural products generally involves a multistep enzymatic cascade.

The proposed pathway for this compound likely begins with the synthesis of a polyketide chain by a polyketide synthase (PKS). This is followed by the formation of the terpene moiety from farnesyl pyrophosphate (FPP) by a terpene cyclase. These two precursors are then likely joined, followed by a series of tailoring reactions including epoxidation, hydroxylation, and chlorination to yield the final this compound molecule.

The Fumagillin Biosynthesis Pathway: A Homologous Model

The biosynthesis of fumagillin in Aspergillus fumigatus provides a well-studied template for understanding this compound formation. The fumagillin biosynthetic gene cluster (fma) contains the genes encoding the necessary enzymes for its production.

Key Enzymes in Fumagillin Biosynthesis

The key enzymes involved in the fumagillin pathway are summarized in the table below.

| Gene | Enzyme Name | Function |

| fma-PKS | Polyketide Synthase | Synthesizes the dioic acid portion of fumagillin |

| fma-AT | Acyltransferase | Transfers the polyketide to the terpene core |

| fma-TC | Terpene Cyclase | Catalyzes the formation of β-trans-bergamotene |

| fma-O | Oxidases (multiple) | Perform various oxidation reactions |

| fma-MT | Methyltransferase | O-methylates a hydroxyl group |

| fumR | Regulatory Protein | Transcription factor controlling cluster expression |

Fumagillin Biosynthetic Gene Cluster Organization

The genes in the fma cluster are co-localized, which is typical for secondary metabolite biosynthesis in fungi. This organization facilitates the coordinated expression of the pathway enzymes.

Experimental Protocols for Pathway Elucidation

To definitively characterize the this compound biosynthetic pathway, a series of molecular genetics and biochemical experiments would be required. The following protocols are based on those successfully used to elucidate the fumagillin pathway.

Gene Cluster Identification

-

Genome Sequencing: Sequence the genome of Digitatispora marina.

-

Bioinformatic Analysis: Use tools like antiSMASH to identify putative secondary metabolite gene clusters. Search for clusters containing genes homologous to those in the fumagillin cluster (PKS, terpene cyclase, etc.).

Gene Knockout and Heterologous Expression

A standard workflow for functional characterization of the biosynthetic genes is outlined below.

Protocol for Gene Knockout:

-

Construct a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.

-

Transform protoplasts of D. marina with the replacement cassette.

-

Select for transformants on appropriate media.

-

Confirm gene replacement by PCR and Southern blot analysis.

-

Cultivate the knockout mutant and analyze the culture extract by HPLC-MS to observe the loss of this compound production and any accumulation of intermediates.

Protocol for Heterologous Expression:

-

Clone the gene of interest into an appropriate expression vector for a heterologous host like Aspergillus oryzae.

-

Transform the host with the expression vector.

-

Cultivate the transformant under inducing conditions.

-

Extract and analyze the culture for the production of the expected intermediate using HPLC-MS and NMR.

Quantitative Data

As the this compound pathway is not yet elucidated, there is no quantitative data on enzyme kinetics or intermediate titers. The following table presents hypothetical data that would be generated from the experimental protocols described above.

| Experiment | Strain/Condition | This compound Titer (mg/L) | Intermediate Accumulated |

| Wild Type | D. marina | 15.2 ± 1.8 | None |

| Gene Knockout | D. marina ΔcloPKS | Not Detected | Polyketide Precursor |

| Gene Knockout | D. marina ΔcloTC | Not Detected | Sesquiterpene Precursor |

| Heterologous Expression | A. oryzae expressing cloPKS | Not Applicable | Polyketide Intermediate |

| Heterologous Expression | A. oryzae expressing cloTC | Not Applicable | Sesquiterpene Intermediate |

Conclusion and Future Directions

The study of the this compound biosynthetic pathway in the marine fungus Digitatispora marina offers an exciting opportunity to expand our understanding of meroterpenoid biosynthesis. While the pathway is currently uncharacterized, the well-documented biosynthesis of fumagillin provides a robust model for its investigation. The application of modern genomic and molecular biology techniques, as outlined in this guide, will be crucial in identifying the this compound gene cluster and elucidating the functions of the involved enzymes. This knowledge will not only be of fundamental scientific interest but could also pave the way for the engineered biosynthesis of novel this compound analogues with improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of natural product ovalicin sensitive type 1 methionine aminopeptidases: molecular and structural basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis-Assisted Structural Elucidation of the Bartolosides, Chlorinated Aromatic Glycolipids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Major bioactive metabolites from marine fungi: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of Chlovalicin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the biological activity screening of Chlovalicin and its analogue, this compound B, novel chlorinated sesquiterpenes with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of these natural products.

Abstract

This compound, a derivative of ovalicin, and the more recently discovered this compound B, have been the subject of preliminary biological activity screenings. These investigations have revealed cytotoxic effects against specific cancer cell lines and limited antimicrobial activity. This guide summarizes the currently available quantitative data, outlines the experimental methodologies employed in these studies, and presents visual workflows and conceptual pathways to aid in the understanding of their biological evaluation.

Quantitative Biological Activity Data

The biological activities of this compound and this compound B have been assessed across several standard assays. The quantitative data from these studies are summarized below for comparative analysis.

| Compound | Assay Type | Target | Concentration | Result | Reference |

| This compound | Cytotoxicity | IL-6 dependent MH60 cells | - | IC50 = 7.5 µM | [1][2] |

| This compound | Cytotoxicity | B16 mouse melanoma cells | - | IC50 = 37 µM | [2][3] |

| This compound | Cytotoxicity | B16 mouse melanoma cells | - | IC50 = 38 µM | [1] |

| This compound | Antimicrobial | Various bacterial and fungal strains | 1000 µg/ml | No activity | [1] |

| This compound B | Cytotoxicity | A2058 human melanoma cell line | 50 µM | ~50% survival | [3][4][5] |

| This compound B | Cytotoxicity | MRC-5 human non-malignant lung fibroblast cell line | 50 µM | No activity | [3] |

| This compound B | Antibacterial | Five bacterial strains | 100 µM | No activity | [3][4][5] |

| This compound B | Antifungal | Candida albicans | 50 µM | No activity | [3][4][5] |

| This compound B | Biofilm Inhibition | Staphylococcus epidermidis | 50 µM | No activity | [3][4][5] |

| This compound B | Cytokine Production Inhibition | THP-1 human acute monocytic leukemia cell line | 50 µM | No activity | [3][4][5] |

Experimental Protocols

The following sections detail the methodologies used for the biological activity screening of this compound and this compound B, as inferred from the available literature.

Fungal Cultivation and Metabolite Extraction

-

Cultivation: The marine basidiomycete Digitatispora marina was cultivated in a liquid malt extract medium (4 g/L malt extract, 40 g/L sea salts in Milli-Q® H2O) at 13°C for 73–110 days without shaking.[3]

-

Extraction: Metabolites were extracted from the fermentation broth using Diaion® HP-20 resin. The resin and fungal mycelium were separated from the liquid by vacuum filtration. The metabolites were then eluted from the resin with methanol.[3]

-

Isolation: The crude extract was fractionated using reversed-phase flash chromatography with a stepwise elution of methanol in water, followed by methanol and acetone.[3]

Cytotoxicity Assays

The inhibitory activity of this compound and its analogue on the growth of various cell lines was determined. While specific assay names (e.g., MTT, XTT) are not explicitly stated in the abstracts, a general protocol can be outlined:

-

Cell Culture: Adherent or suspension cells were cultured in appropriate media and conditions.

-

Treatment: Cells were seeded in multi-well plates and treated with various concentrations of the test compounds.

-

Incubation: Treated cells were incubated for a standard period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability was determined using a colorimetric assay that measures metabolic activity or by direct cell counting.

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from dose-response curves.

Antimicrobial and Biofilm Inhibition Assays

-

Antibacterial Assay: The growth inhibitory effects of the compounds against a panel of five bacterial strains were assessed.[3] The compounds were tested at a concentration of 100 µM.[3][4][5]

-

Antifungal Assay: The antifungal activity against Candida albicans was evaluated at a concentration of 50 µM.[3][4][5]

-

Biofilm Inhibition Assay: The ability of the compounds to inhibit biofilm formation by Staphylococcus epidermidis was tested at a concentration of 50 µM.[3][4][5]

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates the general workflow for the screening of biological activities of novel compounds like this compound.

Conceptual Signaling Pathway

While the precise molecular targets and signaling pathways of this compound have not been fully elucidated, its structural similarity to ovalicin suggests a potential mechanism of action involving the inhibition of methionyl-tRNA synthetase (MetRS), a key enzyme in protein synthesis. The diagram below presents a conceptual pathway based on this hypothesis.

Conclusion

This compound and this compound B exhibit selective cytotoxic activity, particularly against melanoma cell lines, warranting further investigation into their anticancer potential. Their antimicrobial and biofilm-inhibiting properties appear to be limited at the concentrations tested. Future research should focus on elucidating the specific molecular targets and signaling pathways to better understand their mechanism of action and to guide further drug development efforts. The detailed experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future studies.

References

- 1. This compound, a new cytocidal antibiotic produced by Sporothrix sp. FO-4649. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound B, a Chlorinated Sesquiterpene Isolated from the Marine Mushroom Digitatispora marina - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlovalicin: A Potential Therapeutic Agent Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Chlovalicin, a chlorinated sesquiterpene natural product, and its derivative, this compound B, have emerged as molecules of interest in the field of therapeutic drug discovery. Isolated from marine-derived fungi, these compounds have demonstrated notable biological activities, particularly in the realms of oncology and bone metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, its proposed mechanism of action, and detailed experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutic agents.

I. Potential Therapeutic Applications

The primary therapeutic potential of this compound and its analogue, this compound B, lies in their cytotoxic and cytostatic effects on cancer cells, with a particular emphasis on melanoma. Additionally, preliminary studies have indicated a potential role in the regulation of bone cell differentiation.

Anticancer Activity

This compound has shown selective growth inhibitory activity against specific cancer cell lines. Early studies highlighted its ability to inhibit the proliferation of IL-6 dependent MH60 cells and B16 mouse melanoma cells[1][2]. More recently, this compound B, a chlorinated derivative, exhibited weak cytotoxic activity against the human melanoma cell line A2058[1][3][4]. This suggests that chlovalicins may target a common cellular pathway in melanoma cells[1][5].

Inhibition of Osteoclastogenesis

Beyond its anticancer potential, this compound has also been reported to possess inhibitory activity on osteoclastogenesis[1]. Osteoclasts are multinucleated cells responsible for bone resorption, and their overactivity is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis. The ability of this compound to inhibit the formation of these cells suggests its potential as a therapeutic agent for bone disorders characterized by excessive bone loss.

II. Quantitative Bioactivity Data

The following tables summarize the reported quantitative data on the biological activities of this compound and this compound B.

Table 1: Cytotoxic and Growth Inhibitory Activity of this compound

| Compound | Cell Line | Activity Type | IC50 Value | Reference |

| This compound | MH60 (IL-6 dependent) | Growth Inhibition | 7.5 µM | [1][2] |

| This compound | B16 (mouse melanoma) | Growth Inhibition | 37 µM | [1][2] |

Table 2: Bioactivity of this compound B

| Compound | Assay Type | Cell Line / Organism | Concentration | Result | Reference |

| This compound B | Cytotoxicity | A2058 (human melanoma) | 50 µM | ~50% cell survival | [1][3][4] |

| This compound B | Cytotoxicity | MRC-5 (human non-malignant lung fibroblast) | 50 µM | No activity | [1] |

| This compound B | Antibacterial | Five bacterial strains | 100 µM | No activity | [1][5][4] |

| This compound B | Antifungal | Candida albicans | 100 µM | No activity | [1][5] |

| This compound B | Biofilm Inhibition | Staphylococcus epidermidis | 50 µM | No activity | [1][5][4] |

III. Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, its structural similarity to ovalicin, a known potent and irreversible inhibitor of Methionine Aminopeptidase 2 (MetAP2), provides a strong basis for its proposed mechanism of action.

MetAP2 is a metalloprotease that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is essential for the proper function and stability of a significant portion of the proteome. Inhibition of MetAP2 has been shown to disrupt cell proliferation, particularly in endothelial cells, leading to anti-angiogenic effects. In cancer cells, MetAP2 inhibition can lead to cell cycle arrest and apoptosis.

The proposed mechanism involves the covalent binding of this compound to the active site of MetAP2, thereby inactivating the enzyme. This inactivation is predicted to trigger a cascade of downstream signaling events, ultimately leading to the observed cytotoxic and anti-osteoclastogenic effects.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound's mechanism of action.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's bioactivities. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound on adherent cancer cell lines.

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Materials:

-

Target cancer cell line (e.g., A2058 human melanoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Osteoclastogenesis Inhibition Assay (TRAP Staining)

This protocol outlines a method to assess the inhibitory effect of this compound on the differentiation of RAW 264.7 macrophage cells into osteoclasts.

Caption: Workflow for an osteoclastogenesis inhibition assay using TRAP staining.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Alpha-MEM with 10% FBS

-

48-well tissue culture plates

-

Recombinant mouse RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

Microscope

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 48-well plate at a density of 1 x 10^4 cells per well in 500 µL of complete medium. Incubate for 24 hours.

-

Induction of Differentiation: Replace the medium with fresh medium containing RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation. Add different concentrations of this compound to the respective wells. Include a positive control (RANKL only) and a negative control (no RANKL).

-

Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh medium containing RANKL and this compound every 2-3 days.

-

Cell Fixation: After the incubation period, wash the cells with PBS and fix them with 4% PFA for 10 minutes at room temperature.

-

TRAP Staining: Wash the fixed cells with PBS and stain for TRAP activity according to the manufacturer's instructions. TRAP is an enzyme characteristic of osteoclasts.

-

Microscopy and Quantification: Visualize the cells under a microscope. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts. Count the number of osteoclasts per well to quantify the effect of this compound on osteoclastogenesis.

IL-6 Dependent Cell Growth Inhibition Assay

This protocol is for assessing the growth inhibitory effect of this compound on a cell line whose growth is dependent on the presence of Interleukin-6 (IL-6), such as the MH60 cell line.

Materials:

-

IL-6 dependent cell line (e.g., MH60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human IL-6

-

96-well tissue culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Wash the IL-6 dependent cells to remove any residual growth factors and resuspend them in fresh medium. Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well in 50 µL of medium.

-

Compound and Cytokine Addition: Add 25 µL of medium containing the desired concentrations of this compound. Then, add 25 µL of medium containing a suboptimal concentration of IL-6 (e.g., 0.2 U/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Luminescence Reading: Read the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of growth inhibition compared to the IL-6 stimulated control. Plot the inhibition against the log of the this compound concentration to determine the IC50 value.

V. Conclusion

This compound and its derivatives represent a promising class of natural products with potential therapeutic applications in oncology and bone diseases. Their proposed mechanism of action, through the inhibition of MetAP2, offers a compelling rationale for their observed biological activities. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of these molecules. Future research should focus on elucidating the precise molecular interactions between this compound and MetAP2, exploring the downstream signaling pathways in more detail, and conducting preclinical in vivo studies to validate the in vitro findings. Such efforts will be crucial in advancing this compound towards potential clinical development.

References

- 1. What are METAP2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]